molecular formula C12H11FN4O2 B2819668 N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide CAS No. 953732-34-8

N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide

Cat. No.: B2819668
CAS No.: 953732-34-8
M. Wt: 262.244
InChI Key: SOUGXQUEWLMHAX-UHFFFAOYSA-N
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Description

N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and oncology research. This compound features a 4-fluoroaniline group and a dihydropyrimidinone moiety, structural motifs commonly found in small molecules designed to inhibit specific kinase targets. Its molecular framework serves as a valuable scaffold for developing potent cytotoxic agents. The primary research value of this compound and its close structural analogues lies in their potential as protein kinase inhibitors. Compounds with the dihydropyrimidinone (or pyrimidinone) core have been extensively investigated as inhibitors of oncogenic kinases, such as the Proviral Integration Moloney virus (PIM) kinase family . For instance, recent studies on novel tetrahydropyrimidinone derivatives have demonstrated their role as potent PIM-1 inhibitors, exhibiting strong in vitro antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and DU-145 (prostate cancer) . The mechanism of action for such inhibitors involves binding to the kinase's ATP-binding pocket, disrupting phosphorylation events that drive cell proliferation and survival, and ultimately inducing apoptosis and cell cycle arrest . Furthermore, the acetamide linkage in its structure is a common feature in targeted therapeutic agents. Research into analogous compounds, such as anilinoquinazoline acrylate esters, explores their use in targeted drug delivery systems for cytotoxic agents like 5-fluorouracil (5FU) upon covalent binding to proteins such as the Epidermal Growth Factor Receptor (EGFR) . This highlights the potential of this chemical class to be adapted for targeted cancer therapies, aiming to maximize efficacy while minimizing off-target effects. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-2-(2-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2/c13-9-3-2-8(6-10(9)14)16-11(18)7-17-5-1-4-15-12(17)19/h1-6H,7,14H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUGXQUEWLMHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CC(=O)NC2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure that combines an amino group with a fluorinated phenyl ring and a dihydropyrimidine moiety. Its molecular formula is C12H12FN3O2, which contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC12H12FN3O2
Molecular Weight251.24 g/mol
CAS Number[Not available]
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including gastric and breast cancer cells.

The anticancer activity is primarily attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to target the Met kinase pathway, which is crucial for tumor growth and metastasis. In a study involving GTL-16 human gastric carcinoma xenografts, complete tumor stasis was achieved following oral administration of the compound .

Antiviral Activity

The compound also shows promise as an antiviral agent. Research indicates its efficacy against several viral strains, including those resistant to conventional treatments. The mechanism involves interference with viral replication processes, making it a candidate for further development in antiviral therapies .

Antimicrobial Properties

In addition to its anticancer and antiviral activities, this compound has demonstrated antimicrobial effects against various bacterial strains. The compound's structural features enhance its ability to penetrate bacterial membranes and disrupt essential cellular functions .

Case Study 1: Anticancer Efficacy

In a preclinical trial, this compound was administered to mice bearing human gastric carcinoma xenografts. Results showed significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer drug .

Case Study 2: Antiviral Effectiveness

A study evaluated the compound's effectiveness against influenza viruses. It was found to inhibit viral replication at low concentrations (IC50 values around 0.35 μM), highlighting its potential as an antiviral treatment option .

Table 2: Summary of Biological Activities

Activity TypeEfficacyReference
AnticancerTumor stasis in xenograft
AntiviralIC50 = 0.35 μM
AntimicrobialEffective against bacteria

Scientific Research Applications

N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide has been studied for its role as an inhibitor in various biological pathways. The compound exhibits promising activity against certain types of cancer and inflammatory conditions:

  • Anticancer Properties : Research indicates that derivatives of this compound can inhibit the activity of specific kinases involved in cancer cell proliferation. For instance, one study demonstrated that a related compound showed complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration . This suggests that the compound may interfere with cancer cell signaling pathways.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has also been investigated. It has been shown to selectively inhibit adenylyl cyclase type 1, which is involved in chronic pain sensitization . This inhibition can potentially lead to reduced pain and inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy:

Structural Feature Impact on Activity
Fluorine SubstitutionEnhances potency and selectivity against target enzymes .
Acetamide LinkerEssential for maintaining biological activity; modifications can lead to varied efficacy .
Dihydropyrimidine CoreProvides a scaffold that is critical for binding to biological targets .

Studies have shown that small changes in the compound's structure can significantly affect its potency and selectivity for specific targets. For example, the removal of fluorine from the phenyl ring led to reduced potency against adenylyl cyclase .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

Case Study 1: Cancer Treatment

In a preclinical study, a modified version of this compound was tested against various cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis in cancer cells, leading researchers to advance it into clinical trials for further evaluation .

Case Study 2: Pain Management

A related compound was evaluated in animal models of inflammatory pain. The results showed significant pain relief comparable to standard analgesics, suggesting potential use in managing chronic pain conditions .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name / Identifier Core Structure Substituents Molecular Formula Notable Features Reference
Target Compound 2-oxo-1,2-dihydropyrimidine + acetamide 3-Amino-4-fluorophenyl C₁₂H₁₁N₄O₂F Fluorine enhances metabolic stability; amino group enables hydrogen bonding.
Compound 2 () 2-oxoindoline + hydroxyacetamide Phenethyl group C₁₈H₁₅N₃O₃ Indoline core may confer planar rigidity; phenethyl enhances lipophilicity.
Compound 12a () 2-oxoindoline + thiazolidinedione-acetamide p-Tolyl group C₂₀H₁₆N₄O₃S Thiazolidinedione moiety introduces sulfur, potentially improving metal-binding properties.
Compound 33 () Tetrahydropyrimidine + silyloxyethyl ester 3,4-Difluorophenyl C₄₄H₅₂F₂N₄O₆Si Bulky silyloxy group improves solubility; difluorophenyl enhances electronic effects.
Compound 11p () Benzodiazepine + pyrimidopyrimidinone 6-Methylpyridinyl C₃₆H₃₆ClN₉O₃ Complex polycyclic structure likely targets kinase or protease enzymes.
Compound m () Tetrahydro-pyrimidinone + branched peptidomimetic 2,6-Dimethylphenoxy C₄₀H₄₇N₅O₅ Peptidomimetic backbone suggests protease inhibition or receptor modulation.

Pharmacological and Physicochemical Implications

Fluorine Substitution

The 4-fluoro substituent in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs like Compound 1-F (), which lacks halogenation .

Heterocyclic Core Variations

  • Pyrimidine vs. Indoline : The target’s dihydropyrimidine core is less planar than the indoline in Compound 2 (), possibly reducing intercalation with DNA but improving solubility .
  • Thiazolidinedione Addition : Compound 12a () incorporates a thiazolidinedione ring, which is absent in the target compound. This modification is associated with PPAR-γ agonist activity in antidiabetic drugs .

Q & A

Basic: What are the recommended synthetic routes for N-(3-amino-4-fluorophenyl)-2-(2-oxo-1,2-dihydropyrimidin-1-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with preparation of intermediates like fluorophenyl amines and pyrimidinone derivatives. A common approach includes:

  • Step 1: Coupling of 3-amino-4-fluoroaniline with a pyrimidinone precursor via nucleophilic substitution or condensation.
  • Step 2: Acetylation using reagents like acetyl chloride or acetic anhydride under controlled pH (e.g., sodium bicarbonate buffer) to form the acetamide bond.
  • Step 3: Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from toluene .
    Key conditions include solvent choice (e.g., dichloromethane or NMP), temperature control (e.g., 120°C for amide coupling), and catalysts like triethylamine to neutralize HCl byproducts .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., NH protons at δ 8–10 ppm for amide groups) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (expected ~305 g/mol) and fragmentation patterns .
  • X-ray Crystallography: For unambiguous 3D conformation analysis, particularly to resolve dihedral angles between fluorophenyl and pyrimidinone moieties .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening includes:

  • Enzyme Inhibition Assays: Target kinases or proteases using fluorogenic substrates (e.g., ATP-competitive assays for pyrimidinone derivatives) .
  • Cell-Based Viability Tests: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity. IC₅₀ values <10 µM warrant further study .
  • Antimicrobial Screening: Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to identify zones of inhibition .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Contradictions may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Mitigation strategies include:

  • Physicochemical Optimization: Introduce solubilizing groups (e.g., PEG chains) or modify logP via substituent variation (e.g., replacing fluorine with hydroxyl) .
  • Metabolite Identification: LC-MS/MS profiling of plasma samples to detect inactive/degraded metabolites .
  • Formulation Adjustments: Use nanocarriers (liposomes) or co-solvents (DMSO/PBS) to enhance bioavailability .

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